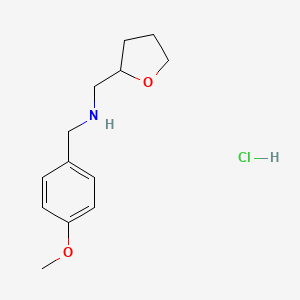

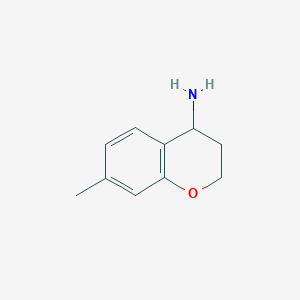

7-Methylchroman-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

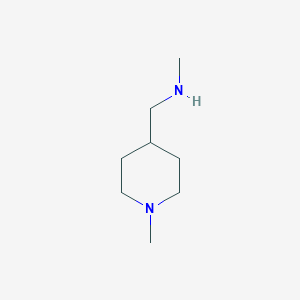

7-Methylchroman-4-amine is a chemical compound with the molecular formula C10H13NO . It is a derivative of the chroman-4-one family, which is a privileged structure in heterocyclic chemistry and drug discovery .

Synthesis Analysis

Chroman-4-one acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . The synthesis of chroman-4-one derivatives involves various methods, including the acid- or base-catalyst condensation of aldehydes and 4-chromanones .Molecular Structure Analysis

The molecular structure of 7-Methylchroman-4-amine consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). This structure is related to chromane, chromene, chromone, and chromenone .Aplicaciones Científicas De Investigación

Anticancer Activity

7-Methylchroman-4-amine: derivatives have been studied for their potential anticancer properties. These compounds can act on various biological pathways that are crucial in cancer development and progression. For instance, they may inhibit tumor necrosis factor-α (TNF-α), which plays a role in inflammation and tumor growth .

Antidiabetic Effects

Research has indicated that chromanone derivatives, like 7-Methylchroman-4-amine , exhibit antidiabetic activity. They can modulate blood sugar levels by influencing insulin secretion or insulin receptor sensitivity .

Antioxidant Properties

The antioxidant properties of 7-Methylchroman-4-amine are significant in preventing oxidative stress, which is a factor in numerous chronic diseases. These compounds can neutralize free radicals and protect cells from damage .

Antimicrobial and Antifungal Uses

Chromanone compounds have shown antimicrobial and antifungal activities, making them useful in the development of new treatments for infections caused by bacteria, fungi, and other pathogens .

Neuroprotective Applications

7-Methylchroman-4-amine: may serve as a neuroprotective agent due to its potential anti-inflammatory and antioxidant effects. It could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cosmetic Applications

Derivatives of 7-Methylchroman-4-amine have been used in cosmetic preparations for skin and hair care. They can improve the texture, treat skin inflammation, allergies, and aid in the wound healing process .

Cardiovascular Benefits

The anticoagulant and anti-inflammatory effects of 7-Methylchroman-4-amine derivatives can contribute to cardiovascular health by preventing blood clots and reducing inflammation in blood vessels .

Antiviral and Antiretroviral Activities

These compounds have also been explored for their antiviral and antiretroviral activities, which could make them candidates for treating viral infections, including HIV .

Mecanismo De Acción

Target of Action

Chromanone analogs, which include 7-methylchroman-4-amine, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

It is known that chromanone analogs can interact with their targets in various ways, leading to changes in cellular processes . For instance, some chromanone analogs have been found to inhibit enzymes such as acetylcholinesterase (AchE), which plays a crucial role in nerve signal transmission .

Biochemical Pathways

Chromanone analogs have been associated with diverse biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some chromanone analogs have shown antidiabetic effects by inhibiting enzymes involved in glucose metabolism .

Pharmacokinetics

The compound’s molecular weight (16322 g/mol) and structure suggest that it may have favorable pharmacokinetic properties .

Result of Action

Chromanone analogs have been associated with a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These effects suggest that 7-Methylchroman-4-amine may have similar impacts on cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, exposure to sunlight, temperature changes, and pH levels can affect a compound’s stability and activity . .

Direcciones Futuras

Due to the significant variations in biological activities exhibited by chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .

Propiedades

IUPAC Name |

7-methyl-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFWKNOFAQNDID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylchroman-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)